molecular formula C23H23F2N3O B2440371 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide CAS No. 1049362-13-1

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide

Cat. No.: B2440371
CAS No.: 1049362-13-1
M. Wt: 395.454
InChI Key: OSJMILMTETXFOO-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide is a synthetic organic compound that belongs to the class of difluorobenzamides Its structure is characterized by the presence of a 2,4-difluorobenzamide moiety, linked through an ethyl chain to a substituted isoquinoline and pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide typically involves several key steps:

  • Formation of Isoquinoline Intermediate: : The starting material, typically 3,4-dihydroisoquinoline, undergoes functionalization to introduce the required substituents.

  • Pyrrole Synthesis: : The 1-methyl-1H-pyrrole moiety is synthesized separately through established methods, such as the Paal-Knorr synthesis.

  • Coupling Reaction: : The isoquinoline and pyrrole intermediates are then coupled using an appropriate linker, often mediated by catalysts such as palladium complexes.

  • Formation of Difluorobenzamide:

Industrial Production Methods

Scaling up the production for industrial purposes requires optimization of reaction conditions to improve yields and reduce costs. This often involves:

  • Catalyst Optimization: : Enhancing catalyst efficiency to reduce reaction times and improve selectivity.

  • Solvent Selection: : Using solvents that maximize solubility and reaction rates while being economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide can undergo various chemical reactions, such as:

  • Oxidation: : Introduction of oxygen functional groups, potentially forming oxides.

  • Reduction: : Removal of oxygen or addition of hydrogen to the compound, altering its electronic properties.

  • Substitution: : Replacement of one functional group with another, which can modulate its chemical reactivity and biological activity.

Common Reagents and Conditions

The reactions typically use reagents like:

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituting Agents: : Halogenating agents, electrophiles.

Major Products

The major products formed from these reactions can vary, but often include modified versions of the original compound, with changes in electronic properties or functional groups that can impact its biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for more complex molecules, enabling the study of structure-activity relationships and contributing to the development of new materials with unique properties.

Biology

In biological research, the compound is often explored for its potential as a biochemical probe, allowing scientists to investigate molecular interactions and pathways in living systems.

Medicine

Medically, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide has shown promise in preclinical studies as a candidate for drug development, particularly in targeting specific protein interactions related to diseases such as cancer and neurological disorders.

Industry

In industry, the compound's unique chemical properties make it a valuable component in the manufacture of advanced materials, including polymers and coatings, which benefit from its stability and reactivity.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes, to modulate their activity. The pathways involved include:

  • Binding to Active Sites: : Directly interacting with active sites of enzymes, inhibiting or enhancing their catalytic functions.

  • Signal Modulation: : Influencing cellular signaling pathways by binding to receptor sites and altering downstream effects.

Comparison with Similar Compounds

When compared to other similar compounds, such as N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-fluorobenzamide or N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a subject of intense study and interest in various scientific fields.

List of Similar Compounds

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-fluorobenzamide

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide

By understanding the properties, reactions, and applications of this compound, scientists can harness its potential for innovation and development in a variety of fields.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O/c1-27-11-4-7-21(27)22(28-12-10-16-5-2-3-6-17(16)15-28)14-26-23(29)19-9-8-18(24)13-20(19)25/h2-9,11,13,22H,10,12,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJMILMTETXFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=C(C=C(C=C2)F)F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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